Cas no 1599390-35-8 (methyl 2-amino-2-(6-methoxypyridin-3-yl)acetate)

Methyl 2-amino-2-(6-methoxypyridin-3-yl)acetate is a versatile chiral building block in organic synthesis, particularly valued for its pyridine and ester functional groups. The compound's structure, featuring both an amino and methoxy substituent, enables its use in asymmetric synthesis and pharmaceutical intermediate preparation. Its ester moiety allows for further derivatization, while the 6-methoxypyridin-3-yl group contributes to electron-rich aromatic reactivity. This compound is particularly useful in medicinal chemistry for constructing heterocyclic frameworks. High purity grades ensure consistent performance in coupling reactions and other transformations. Its stability under standard storage conditions makes it a reliable reagent for research and industrial applications.
methyl 2-amino-2-(6-methoxypyridin-3-yl)acetate structure
1599390-35-8 structure
Product name:methyl 2-amino-2-(6-methoxypyridin-3-yl)acetate
CAS No:1599390-35-8
MF:C9H12N2O3
Molecular Weight:196.203182220459
CID:5888173
PubChem ID:112631006

methyl 2-amino-2-(6-methoxypyridin-3-yl)acetate 化学的及び物理的性質

名前と識別子

    • methyl 2-amino-2-(6-methoxypyridin-3-yl)acetate
    • EN300-1838343
    • 1599390-35-8
    • インチ: 1S/C9H12N2O3/c1-13-7-4-3-6(5-11-7)8(10)9(12)14-2/h3-5,8H,10H2,1-2H3
    • InChIKey: UUAGHSFHORCGJH-UHFFFAOYSA-N
    • SMILES: O(C)C(C(C1C=NC(=CC=1)OC)N)=O

計算された属性

  • 精确分子量: 196.08479225g/mol
  • 同位素质量: 196.08479225g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 199
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.1
  • トポロジー分子極性表面積: 74.4Ų

methyl 2-amino-2-(6-methoxypyridin-3-yl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1838343-10.0g
methyl 2-amino-2-(6-methoxypyridin-3-yl)acetate
1599390-35-8
10g
$4606.0 2023-06-02
Enamine
EN300-1838343-0.05g
methyl 2-amino-2-(6-methoxypyridin-3-yl)acetate
1599390-35-8
0.05g
$707.0 2023-09-19
Enamine
EN300-1838343-5g
methyl 2-amino-2-(6-methoxypyridin-3-yl)acetate
1599390-35-8
5g
$2443.0 2023-09-19
Enamine
EN300-1838343-0.25g
methyl 2-amino-2-(6-methoxypyridin-3-yl)acetate
1599390-35-8
0.25g
$774.0 2023-09-19
Enamine
EN300-1838343-5.0g
methyl 2-amino-2-(6-methoxypyridin-3-yl)acetate
1599390-35-8
5g
$3105.0 2023-06-02
Enamine
EN300-1838343-2.5g
methyl 2-amino-2-(6-methoxypyridin-3-yl)acetate
1599390-35-8
2.5g
$1650.0 2023-09-19
Enamine
EN300-1838343-10g
methyl 2-amino-2-(6-methoxypyridin-3-yl)acetate
1599390-35-8
10g
$3622.0 2023-09-19
Enamine
EN300-1838343-0.5g
methyl 2-amino-2-(6-methoxypyridin-3-yl)acetate
1599390-35-8
0.5g
$809.0 2023-09-19
Enamine
EN300-1838343-1.0g
methyl 2-amino-2-(6-methoxypyridin-3-yl)acetate
1599390-35-8
1g
$1070.0 2023-06-02
Enamine
EN300-1838343-0.1g
methyl 2-amino-2-(6-methoxypyridin-3-yl)acetate
1599390-35-8
0.1g
$741.0 2023-09-19

methyl 2-amino-2-(6-methoxypyridin-3-yl)acetate 関連文献

methyl 2-amino-2-(6-methoxypyridin-3-yl)acetateに関する追加情報

Methyl 2-Amino-2-(6-Methoxypyridin-3-yl)acetate (CAS No. 1599390-35-8): A Comprehensive Overview

Methyl 2-amino-2-(6-methoxypyridin-3-yl)acetate (CAS No. 1599390-35-8) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as methyl 2-amino-2-(6-methoxypyridin-3-yl)acetate, is a derivative of amino acids and pyridine, which are fundamental building blocks in the development of novel therapeutic agents. The unique structure of this compound, characterized by its amino and methoxy functionalities, makes it an intriguing candidate for a variety of biological and pharmacological applications.

The chemical structure of methyl 2-amino-2-(6-methoxypyridin-3-yl)acetate consists of a central acetate moiety flanked by an amino group and a 6-methoxypyridin-3-yl ring. The presence of these functional groups imparts distinct chemical properties that are crucial for its biological activity. The amino group can participate in hydrogen bonding and other non-covalent interactions, which are essential for binding to biological targets such as enzymes and receptors. The methoxy substituent on the pyridine ring enhances the lipophilicity of the molecule, facilitating its cellular uptake and distribution.

Recent studies have highlighted the potential of methyl 2-amino-2-(6-methoxypyridin-3-yl)acetate in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. In vitro studies have demonstrated that it can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that methyl 2-amino-2-(6-methoxypyridin-3-yl)acetate could be a valuable lead compound for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory effects, methyl 2-amino-2-(6-methoxypyridin-3-yl)acetate has also shown promise in neuropharmacology. A study published in the European Journal of Pharmacology reported that this compound can modulate the activity of neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation could have implications for the treatment of neurological disorders such as depression and Parkinson's disease. The ability to influence neurotransmitter systems makes methyl 2-amino-2-(6-methoxypyridin-3-yl)acetate a potential candidate for further investigation in neuropharmacological research.

The synthesis of methyl 2-amino-2-(6-methoxypyridin-3-yl)acetate has been extensively studied, with several efficient routes reported in the literature. One common method involves the reaction of methyl bromoacetate with 6-methoxypyridine followed by amination with ammonia or an appropriate amine source. This synthetic approach allows for the production of high-purity compounds suitable for both research and industrial applications. The ease of synthesis and scalability make methyl 2-amino-2-(6-methoxypyridin-3-yl)acetate an attractive option for pharmaceutical companies looking to develop new drug candidates.

The safety profile of methyl 2-amino-2-(6-methoxypyridin-3-yl)acetate is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further clinical development. However, as with any new chemical entity, comprehensive safety evaluations are necessary to ensure its safe use in humans.

In conclusion, methyl 2-amino-2-(6-methoxypyridin-3-yl)acetate (CAS No. 1599390-35-8) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its promising biological activities, positions it as a valuable lead compound for the development of new therapeutic agents. Ongoing research continues to uncover new applications and mechanisms of action, further solidifying its importance in the field.

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